

BAY-728 as a Negative Control: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: BAY-728

Cat. No.: B12390371

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For scientists engaged in drug discovery and molecular biology, the use of appropriate controls is fundamental to the validity of experimental results. This guide provides a comprehensive comparison of **BAY-728**, a designated negative control, with its active counterpart, BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The data presented here is collated from key studies to assist researchers in the design and interpretation of their experiments.

Performance Comparison: BAY-805 vs. BAY-728

BAY-728 is the less potent enantiomer of BAY-805 and serves as an ideal negative control for experiments investigating the effects of USP21 inhibition.^[1] The following tables summarize the quantitative data comparing the in vitro and cellular activities of these two compounds.

Compound	hUSP21 (HTRF) IC50 [nM]	hUSP21 (Ub-Rhodamine) IC50 [nM]	hUSP2 (Ub-Rhodamine) IC50 [nM]	SPR Kd [nM]
BAY-805	6	2	>25000	2.2
BAY-728	12600	16200	>25000	8686

Data sourced
from Bayer
Chemical Probes
summary.^[2]

Cellular Target Engagement (HiBiT CETSA)

Compound	EC50 [nM]
BAY-805	~95
BAY-728	>10000

Data sourced from Göricke F, et al. J Med Chem. 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the key experimental protocols used to characterize and compare BAY-805 and **BAY-728**.

Homogeneous Time Resolved Fluorescence (HTRF) Assay

This biochemical assay was used to determine the inhibitory potency of the compounds on USP21.

- Reagents: Recombinant human USP21, ubiquitin substrate labeled with a fluorescent donor, and an acceptor molecule.
- Procedure:
 - Compounds are serially diluted and incubated with USP21 enzyme.
 - The ubiquitin substrate is added to initiate the deubiquitination reaction.
 - The reaction is stopped, and HTRF reagents are added.
 - The fluorescence signal is measured, which is inversely proportional to the enzyme activity.
- Data Analysis: IC50 values are calculated from the dose-response curves.

Ubiquitin-Rhodamine Assay

This is another biochemical assay to measure the deubiquitinating activity of USP21.

- Reagents: Recombinant human USP21, Ubiquitin-Rhodamine 110 substrate.
- Procedure:
 - Compounds are pre-incubated with USP21.
 - Ubiquitin-Rhodamine 110 is added to the mixture.
 - The increase in fluorescence, resulting from the cleavage of the substrate by USP21, is monitored over time.
- Data Analysis: IC₅₀ values are determined by plotting the rate of reaction against the compound concentration.

Surface Plasmon Resonance (SPR)

SPR was employed to measure the binding affinity of the compounds to USP21.

- Immobilization: Recombinant USP21 is immobilized on a sensor chip.
- Binding: A series of concentrations of BAY-805 or **BAY-728** are flowed over the chip surface.
- Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.
- Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (K_d).

Cellular Thermal Shift Assay (CETSA)

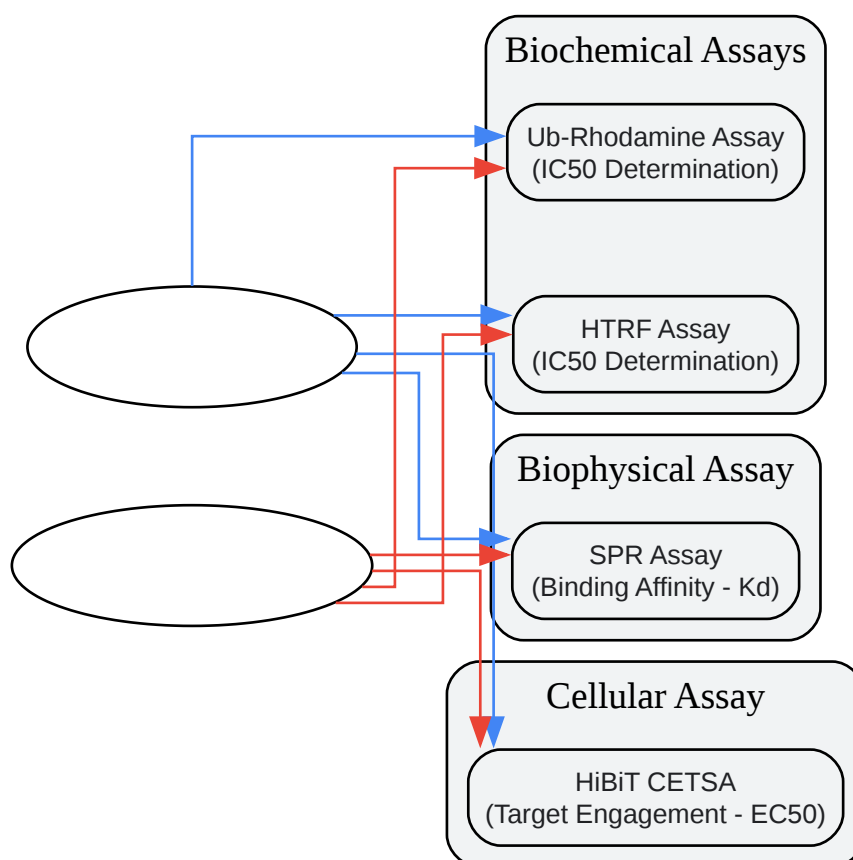
CETSA is used to confirm target engagement in a cellular context.

- Cell Treatment: HEK293T cells expressing a HiBiT-tagged USP21 are treated with various concentrations of the compounds.

- **Thermal Challenge:** The cells are heated to a specific temperature to induce protein denaturation.
- **Lysis and Detection:** Cells are lysed, and the amount of soluble HiBiT-USP21 is quantified using a Nano-Glo HiBiT Lytic Detection System.
- **Data Analysis:** The temperature at which 50% of the protein is denatured is determined. A shift in this temperature in the presence of a compound indicates target engagement. The EC50 for target engagement is calculated from the dose-response curve of the thermal shift. [\[2\]](#)

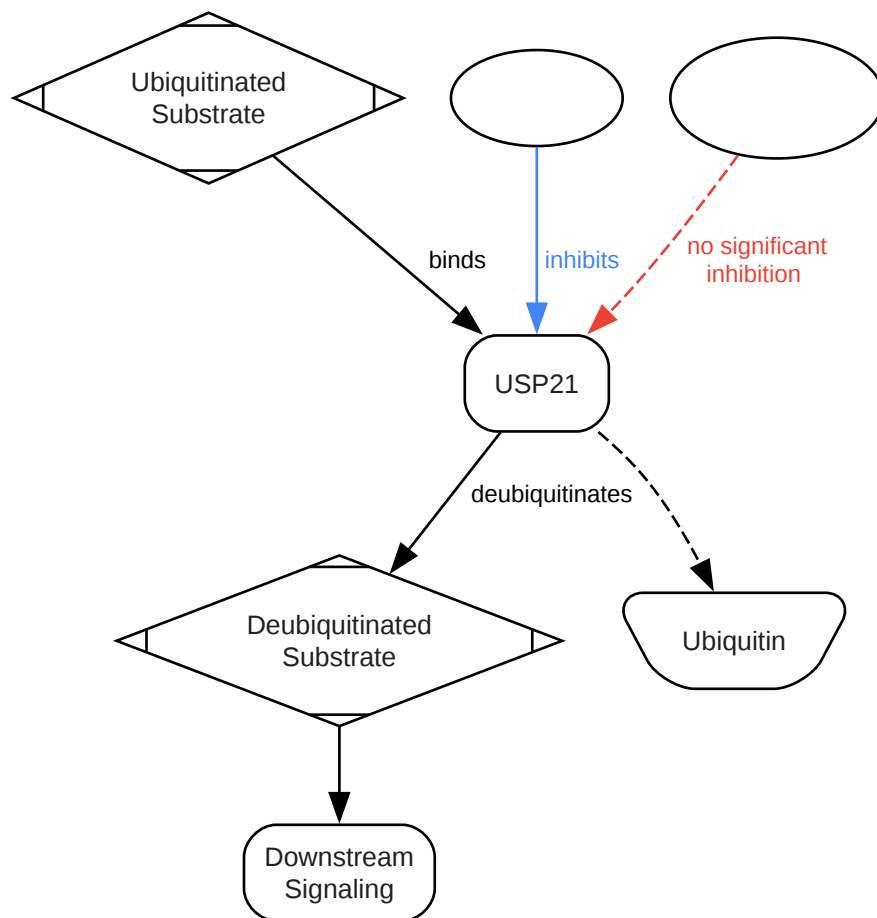
Visualizing the Science

To better understand the experimental context and the underlying biological pathway, the following diagrams are provided.



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Figure 1. Experimental workflow for comparing BAY-805 and **BAY-728**.



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Figure 2. Simplified signaling pathway of USP21 and points of intervention.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [bayer.com](https://www.bayer.com) [[bayer.com](https://www.bayer.com)]

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